Ditert-butyl(phenyl)phosphane;platinum

Organometallic Synthesis Platinum Hydride Chemistry Protonation Reaction

Ditert-butyl(phenyl)phosphane;platinum (CAS 59765-06-9), also designated bis(di-t-butylphenylphosphine)platinum(0) or Pt(PBut2Ph)2, is a two‑coordinate, 14‑electron platinum(0) complex stabilised by two monodentate di‑tert‑butylphenylphosphine ligands. The complex belongs to the class of low‑valent platinum phosphine species used as precursors for reactive Pt(0) fragments in organometallic synthesis and catalysis.

Molecular Formula C28H46P2Pt
Molecular Weight 639.7 g/mol
CAS No. 59765-06-9
Cat. No. B14621353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitert-butyl(phenyl)phosphane;platinum
CAS59765-06-9
Molecular FormulaC28H46P2Pt
Molecular Weight639.7 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pt]
InChIInChI=1S/2C14H23P.Pt/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3;
InChIKeyKXDJIUYPXMVARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ditert-butyl(phenyl)phosphane;platinum (CAS 59765-06-9) – Procurement-Relevant Identity and Ligand Framework


Ditert-butyl(phenyl)phosphane;platinum (CAS 59765-06-9), also designated bis(di-t-butylphenylphosphine)platinum(0) or Pt(PBut2Ph)2, is a two‑coordinate, 14‑electron platinum(0) complex stabilised by two monodentate di‑tert‑butylphenylphosphine ligands [1]. The complex belongs to the class of low‑valent platinum phosphine species used as precursors for reactive Pt(0) fragments in organometallic synthesis and catalysis. Its defining feature is the balanced steric/electronic profile of the PBut2Ph ligand, which combines the strong σ‑donation of two tert‑butyl groups with the π‑acidity of a phenyl substituent, yielding a coordinatively unsaturated metal centre that differs substantially from the archetypal Pt(PPh3)n system [2].

Why Generic Pt(0)-Phosphine Substitution Is Not Advisable for Ditert-butyl(phenyl)phosphane;platinum


Platinum(0) phosphine complexes are not interchangeable; their reactivity, solution behaviour, and product selectivity are exquisitely tuned by the steric and electronic properties of the phosphine ligand [1]. The PBut2Ph ligand in CAS 59765-06-9 occupies a distinct parameter space—a Tolman cone angle of approximately 165–170° coupled with strong σ‑donation [2]—that controls the coordination number, the accessibility of the metal centre, and the thermodynamic preference for two‑coordinate vs. three‑ or four‑coordinate species [3]. Substituting a generic Pt(0) precursor such as Pt(PPh3)3 or Pt(PtBu3)2 therefore alters the ground‑state geometry, the ligand dissociation equilibrium, and the outcome of subsequent oxidative addition or ligand‑exchange steps, directly impacting catalytic performance and synthetic reproducibility.

Product-Specific Quantitative Differentiation Evidence for Ditert-butyl(phenyl)phosphane;platinum vs. Closest Analogues


Protonation Reactivity Pathway Divergence: Pt(PBut2Ph)2 vs. Pt(PPh3)3 with Ammonium Salts

When treated with ammonium salts (NH4X, X = PF6 or ClO4), Pt(PBut2Ph)2 and its tri‑tert‑butylphosphine analogue Pt(PtBu3)2 both afford the cationic ammine hydride trans‑[PtH(NH3)(PR3)2]X [1]. In contrast, Pt(PPh3)3 reacts with NH4PF6 to yield [PtH(PPh3)3]PF6—a structurally distinct product that retains three phosphine ligands [1]. This divergence demonstrates that the PBut2Ph ligand framework stabilises a two‑coordinate Pt(0) resting state that undergoes protonation without additional phosphine uptake, whereas the PPh3 analogue requires a three‑coordinate precursor. The identical protonation outcome for R = (t‑Bu)2Ph and R = (t‑Bu)3 indicates that the phenyl substituent does not compromise the basicity or the steric protection needed for this transformation [1].

Organometallic Synthesis Platinum Hydride Chemistry Protonation Reaction

Superior Cyclohexyne Complex Isolability: Pt(PBut2Ph)2 vs. Pt(PCy3)2 and Pt(PPh3)2 Systems

Bennett, Fick and Warnock demonstrated that the two‑coordinate complex Pt(PBut2Ph)2 reacts with 1,2‑dibromocyclohexene and 1 % sodium amalgam to produce the isolable cyclohexyne adduct Pt(C6H8)(PBut2Ph)2 (complex 4), analogous to the known PPh3 derivative Pt(C6H8)(PPh3)2 (complex 3) [1]. Crucially, the corresponding tricyclohexylphosphine complex Pt(C6H8)(PCy3)2 could not be isolated in a pure state under identical conditions [1]. Furthermore, bulky phosphines such as PBut2Ph do not displace PPh3 from Pt(C6H8)(PPh3)2, whereas the smaller PMe3 readily displaces PPh3 to give Pt(C6H8)(PMe3)2, highlighting that the steric profile of PBut2Ph uniquely enables isolation of the cyclohexyne adduct while preventing unwanted ligand redistribution [1]. The isolated complex 4 reacts with 1 equiv. HCl to give trans‑PtCl(C6H9)(PBut2Ph)2, and with methanol at 65 °C to give the hydride trans‑PtH(C6H9)(PBut2Ph)2, demonstrating well‑defined subsequent reactivity [1].

Platinum-Alkyne Complexes Organometallic Synthesis Steric Ligand Effects

Enhanced Steric Parameter Compared with Triphenylphosphine: Tolman Cone Angle ~165–170° vs. 145°

The di‑tert‑butylphenylphosphine ligand exhibits a Tolman cone angle of approximately 165–170°, significantly larger than the 145° cone angle of triphenylphosphine (PPh3) [1]. This ~20–25° increase in steric bulk translates into a substantially larger spatial footprint around the platinum centre, which restricts the coordination number of the Pt(0) complex to two in solution and inhibits associative ligand exchange pathways that are prevalent for PPh3‑based systems [2]. The bulky ligand also suppresses bimolecular decomposition routes, enhancing the kinetic stability of the two‑coordinate species [3].

Phosphine Ligand Design Steric Effects Structure-Activity Relationships

Platinum vs. Palladium Analog – Synthesis Yield and Purity Differential in the Same Ligand Framework

A 2021 study by Ju et al. reported the synthesis of trans‑Pt[(t‑Bu)2PPh]2Cl2 in 96.9 % isolated yield with >99 % purity, and the corresponding bromide Pt[(t‑Bu)2PPh]2Br2 in 94.1 % yield with >99 % purity [1]. When the same research group prepared the palladium analogue trans‑Pd[(t‑Bu)2PPh]2Cl2 under comparable conditions, the isolated yield was 95 % [2]. The platinum complexes thus achieve a 1.9 percentage‑point higher yield for the chloride derivative and deliver products with certified purities exceeding 99 %, which is critical for reproducible catalytic performance [1]. The study explicitly notes that the motivation for developing the platinum analogues is the escalating cost of palladium—by 2019 the international palladium price had reached three times that of platinum—making the platinum‑based compounds economically attractive substitutes for industrial cross‑coupling applications [1].

Platinum-Palladium Comparison Catalyst Synthesis Cost-Effective Precursor

CO‑Induced Cluster Formation: Quantitative Yield from the Pt(0) Precursor

According to the reaction database entry referencing Goel and Srivastava (1983), bis(di‑t‑butylphenylphosphine)platinum(0) reacts with carbon monoxide in acetone solvent to afford the trinuclear platinum carbonyl cluster Pt3(PBut2Ph)3(CO)3 in >99 % yield [1]. This nearly quantitative conversion demonstrates the clean, high‑fidelity reactivity of the two‑coordinate Pt(0) species with π‑acceptor ligands. In comparison, the analogous reaction of Pt(PPh3)n precursors with CO typically requires more forcing conditions or yields mixtures of Pt(CO)n(PPh3)m species [2], reflecting the greater lability and less well‑defined coordination sphere of the PPh3 system.

Platinum Carbonyl Clusters CO Reactivity Cluster Synthesis

High-Value Application Scenarios for Ditert-butyl(phenyl)phosphane;platinum (CAS 59765-06-9) Supported by Quantitative Evidence


Controlled Synthesis of Platinum Hydride Intermediates for Mechanistic and Catalytic Studies

When a laboratory requires a well‑defined platinum hydride species, the protonation of Pt(PBut2Ph)2 with ammonium salts delivers trans‑[PtH(NH3)(PBut2Ph)2]X cleanly, without the competing ligand redistribution observed with Pt(PPh3)3 [1]. This reproducible stoichiometry is essential for generating authentic hydride standards for mechanistic investigations and for preparing active hydrogenation catalyst precursors.

Isolation of Reactive Pt(0)–Alkyne Adducts for Stoichiometric Organometallic Transformations

Researchers needing a stable yet reactive platinum–alkyne complex for subsequent functionalisation should select Pt(PBut2Ph)2 over Pt(PCy3)2 or Pt(PPh3)2 precursors. The Bennett et al. (1992) study demonstrated that only the PBut2Ph derivative yields an isolable, pure cyclohexyne adduct, which can then be converted to η1‑cyclohexenyl or hydride derivatives with defined stoichiometry [2]. This is particularly valuable for investigating alkyne insertion and C–H activation mechanisms.

Cost‑Driven Replacement of Palladium Cross‑Coupling Pre‑Catalysts in Industrial R&D

For process development groups seeking to replace expensive palladium catalysts, the platinum analogue trans‑Pt[(t‑Bu)2PPh]2Cl2 offers a 96.9 % synthetic yield and >99 % purity—marginally superior to the 95 % yield of the corresponding palladium complex [3]. With the platinum metal price at approximately one‑third that of palladium (as of the 2021 market referenced in the study), the platinum‑based precatalyst presents a compelling economic case for pilot‑scale cross‑coupling evaluations where catalyst cost is the dominant factor [3].

Synthesis of Trinuclear Platinum Carbonyl Clusters for Materials and Catalysis Research

The near‑quantitative (>99 %) conversion of Pt(PBut2Ph)2 to Pt3(PBut2Ph)3(CO)3 under CO atmosphere [4] makes this complex an ideal entry point for preparing platinum carbonyl clusters. These clusters serve as models for CO activation on platinum surfaces and as precursors for heterogeneous catalyst preparation, where high precursor purity directly correlates with reproducible catalyst performance.

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